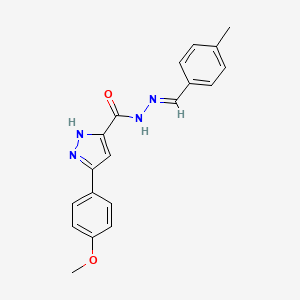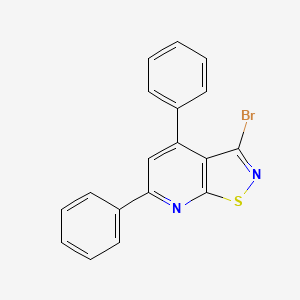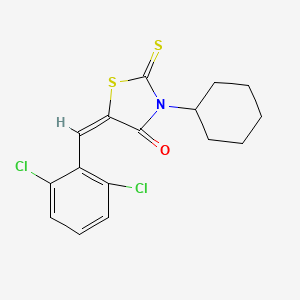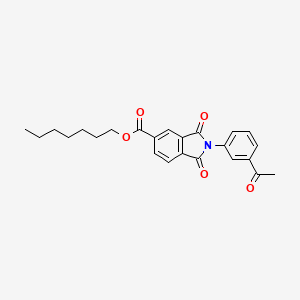
3-(4-Methoxyphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Méthoxyphényl)-N’-(4-méthylbenzylidène)-1H-pyrazole-5-carbohydrazide est un composé organique synthétique qui appartient à la classe des dérivés du pyrazole. Ce composé est caractérisé par la présence d'un cycle pyrazole, d'un groupe méthoxyphényle et d'un groupe méthylbenzylidène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-(4-Méthoxyphényl)-N’-(4-méthylbenzylidène)-1H-pyrazole-5-carbohydrazide implique généralement un processus en plusieurs étapes. Une méthode courante consiste à condenser la 4-méthoxybenzaldéhyde avec l'hydrate d'hydrazine pour former la 4-méthoxybenzaldéhyde hydrazone. Cet intermédiaire est ensuite mis à réagir avec la 4-méthylbenzaldéhyde en présence d'un catalyseur acide pour obtenir le produit final. Les conditions de réaction impliquent souvent un reflux dans l'éthanol ou un autre solvant approprié pour faciliter les réactions de condensation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
3-(4-Méthoxyphényl)-N’-(4-méthylbenzylidène)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sur les cycles aromatiques peuvent être remplacés par d'autres substituants.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Solvants halogénés et nucléophiles tels que les amines ou les thiols.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés de pyrazole substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme brique de base pour la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa capacité à interagir avec les cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 3-(4-Méthoxyphényl)-N’-(4-méthylbenzylidène)-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-Méthoxyphényl)-1H-pyrazole-5-carbohydrazide
- 3-(4-Méthylphényl)-N’-(4-méthoxybenzylidène)-1H-pyrazole-5-carbohydrazide
- 3-(4-Méthoxyphényl)-N’-(4-chlorobenzylidène)-1H-pyrazole-5-carbohydrazide
Unicité
3-(4-Méthoxyphényl)-N’-(4-méthylbenzylidène)-1H-pyrazole-5-carbohydrazide est unique en raison de la combinaison spécifique de groupes fonctionnels et des propriétés chimiques qui en résultent.
Propriétés
Formule moléculaire |
C19H18N4O2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-13-3-5-14(6-4-13)12-20-23-19(24)18-11-17(21-22-18)15-7-9-16(25-2)10-8-15/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
Clé InChI |
FWPYHUVOHUFKKK-UDWIEESQSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate](/img/structure/B11992777.png)
![N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11992779.png)

![N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea](/img/structure/B11992787.png)

![Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992800.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11992811.png)
![Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992820.png)
![3-(4-isobutylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992835.png)
![methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11992845.png)
![5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one](/img/structure/B11992849.png)


![Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11992876.png)
